5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a compound characterized by its thiazolidine core, which includes a thiazole ring fused with a dione functional group. Its molecular formula is and it has a molecular weight of approximately 250.23 g/mol. The structure features a nitrophenyl group attached via a methylene bridge, which contributes to its unique chemical properties and biological activities .
The synthesis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction, where the thiazolidine-2,4-dione reacts with an appropriate aldehyde or ketone under basic conditions. This reaction can be catalyzed by various agents such as piperidine or microwave irradiation to enhance yield and reduce reaction time . The general reaction can be summarized as follows:
Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. Specifically, 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione has shown potential as an inhibitor of protein tyrosine phosphatase 1B and may also influence glucose metabolism through activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) pathways .
The synthesis methods for 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione include:
This compound has several applications in medicinal chemistry due to its biological activities. It is primarily explored for:
Studies on the interactions of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione with biological targets have revealed its capacity to bind effectively to PPAR-γ receptors, enhancing insulin sensitivity. Additionally, molecular docking studies have shown promising results in predicting its binding affinity with various proteins involved in metabolic pathways .
Several compounds share structural similarities with 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(4-Nitrobenzylidene)-1,3-thiazolidine-2,4-dione | Similar thiazolidine core; different substituent | Higher anti-inflammatory activity |
| 5-(3-Nitrobenzylidene)-1,3-thiazolidine-2,4-dione | Similar core; varying nitro position | Enhanced cytotoxicity against cancer cells |
| 5-(Benzylidene)-1,3-thiazolidine-2,4-dione | Lacks nitro group; simpler structure | Lower biological activity compared to nitro derivatives |
The presence of the nitro group in 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione distinguishes it from these similar compounds and is linked to its enhanced biological activities .
The synthesis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione has evolved significantly over recent decades, with researchers developing increasingly efficient and environmentally friendly approaches. This heterocyclic compound, characterized by its thiazolidine core with a dione functional group and 2-nitrophenyl substituent attached via a methylene bridge, presents a valuable scaffold for medicinal chemistry applications. The compound has a molecular formula of C10H6N2O4S and a molecular weight of 250.23 g/mol. Its structure enables multiple potential biological activities, making its efficient synthesis particularly important for pharmaceutical research and development.
The primary synthetic route to 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves the Knoevenagel condensation reaction between 2-nitrobenzaldehyde and thiazolidine-2,4-dione. This carbon-carbon bond-forming reaction represents a versatile approach for constructing the target molecule with high efficiency and selectivity. Various methodologies have been developed to optimize this condensation reaction, with particular focus on catalyst selection, reaction conditions, and environmental considerations.
Knoevenagel condensation represents a modified aldol condensation reaction and serves as the foundational approach for synthesizing 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione. This reaction involves the nucleophilic addition of an active methylene group from thiazolidine-2,4-dione to the carbonyl carbon of 2-nitrobenzaldehyde, followed by dehydration to form a carbon-carbon double bond. The reaction's versatility has allowed researchers to develop numerous protocols with varying catalysts, solvents, and conditions to achieve optimal yields and selectivity.
The conventional Knoevenagel condensation for synthesizing 5-arylidene-2,4-thiazolidinediones typically employs basic catalysts in organic solvents. For instance, a general method reported in the literature involves the reaction of thiazolidine-2,4-dione (1) with 2-nitrobenzaldehyde in the presence of piperidine as a catalyst in ethanol under reflux conditions. In this procedure, the reaction mixture is heated under reflux and continuously stirred for 8-9 hours, followed by acidification with acetic acid to precipitate the product, which is then isolated by filtration and purified through recrystallization.
The mechanism of this condensation involves initial deprotonation of the active methylene group in thiazolidine-2,4-dione by the basic catalyst, generating a nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde, forming an aldol intermediate. Subsequent dehydration results in the formation of the carbon-carbon double bond, yielding the desired 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione product. The reaction's efficiency depends significantly on the catalyst's ability to facilitate both the initial deprotonation and the subsequent dehydration steps.
Microwave-assisted synthesis has revolutionized the preparation of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione by drastically reducing reaction times while maintaining or improving yields. This approach aligns with green chemistry principles by minimizing energy consumption and, when performed under solvent-free conditions, eliminating waste associated with solvent usage and purification. The application of microwave irradiation accelerates the Knoevenagel condensation by efficiently transferring energy directly to the reactive molecules, thereby overcoming activation energy barriers more rapidly than conventional heating methods.
Shelke reported a particularly efficient solvent-free protocol for synthesizing 5-arylidene-2,4-thiazolidinediones using cellulose sulfuric acid (CSA) as a catalyst under microwave irradiation. This method dramatically reduced reaction times to just 2-4 minutes while achieving excellent yields of 85-95%. The procedure involved mixing 2-nitrobenzaldehyde with thiazolidine-2,4-dione in a 1:1 molar ratio, adding 1 mol% of CSA, and subjecting the mixture to microwave irradiation. The resulting product was isolated through simple filtration and recrystallization. Notably, the CSA catalyst could be recycled and reused for up to four cycles without significant loss of catalytic activity, further enhancing the method's environmental sustainability.
Similarly, Biradar and colleagues developed an ammonium acetate-catalyzed Knoevenagel condensation under solvent-free microwave conditions. Their approach required only 5-10 minutes of microwave irradiation to complete the reaction, contrasting sharply with conventional heating methods that typically require 2-4 hours and yield lower product amounts. The rapid reaction time, combined with the simplicity of product isolation, makes this method particularly attractive for laboratory-scale synthesis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione.
Mogilaiah et al. reported an even more rapid synthesis using sodium fluoride and lithium chloride as catalysts under solvent-free microwave conditions. Their method required just 0.5-2 minutes of microwave irradiation and produced yields of 92-99%. The exceptional efficiency of this approach demonstrates the dramatic improvements possible through the combination of microwave irradiation and appropriate catalyst selection.
Table 1 provides a comparative analysis of different microwave-assisted methods for the synthesis of 5-arylidene-2,4-thiazolidinediones:
These microwave-assisted methods represent significant advancements in the synthesis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione, offering substantial reductions in reaction time and energy consumption while maintaining or improving yields compared to conventional heating methods. The solvent-free conditions further enhance the environmental sustainability of these approaches by eliminating organic solvent waste. These features make microwave-assisted synthesis particularly valuable for both laboratory-scale preparation and potential scale-up for industrial production.
The development of efficient catalytic systems has been crucial in optimizing the Knoevenagel condensation for the synthesis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione. Various catalysts have been explored, ranging from traditional organic bases to innovative green catalysts derived from natural sources or designed for enhanced recyclability. The choice of catalyst significantly impacts reaction efficiency, selectivity, and environmental sustainability.
Tannic acid, a naturally occurring polyphenolic compound, has proven effective as a catalyst for the Knoevenagel condensation of 2-nitrobenzaldehyde with thiazolidine-2,4-dione in ethanol under reflux conditions. This approach exemplifies the use of natural products as environmentally benign catalysts for organic transformations. Tannic acid facilitates the reaction by serving as a mild acid-base catalyst, activating both the carbonyl group of the aldehyde and the methylene group of thiazolidine-2,4-dione. The methodology offers a green alternative to traditional basic catalysts, with the natural origin of tannic acid enhancing its environmental credentials.
An innovative approach reported by researchers utilizes deep eutectic solvents (DES) for the synthesis of thiazolidinedione derivatives via Knoevenagel condensation. After screening 20 choline chloride-based deep eutectic solvents, the combination of choline chloride and N-methylurea proved most effective. This system functions as both solvent and catalyst, eliminating the need for additional catalysts or conventional organic solvents. The synthesized compounds were obtained in yields ranging from 21.49% to 90.90%, demonstrating the method's versatility and efficiency. The dual role of DES as solvent and catalyst represents a significant advancement in green chemistry approaches to 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione synthesis.
Baker's yeast has also been employed as a biocatalyst for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds. This eco-friendly approach harnesses the enzymatic machinery of yeast cells to catalyze the condensation reaction. The method avoids the use of hazardous chemicals and operates under mild conditions, making it particularly attractive from an environmental perspective. The biocatalytic approach represents a paradigm shift from traditional chemical catalysts toward sustainable biocatalysts derived from renewable resources.
Ethylenediamine diacetate (EDDA) has been utilized as a catalyst for the Knoevenagel condensation of aromatic aldehydes with 2,4-thiazolidinedione under solvent-free conditions. This method offers several advantages, including simple experimental and work-up procedures, minimal catalyst requirements, short reaction times, high yields, and catalyst reusability. The mild nature of EDDA as a catalyst, combined with solvent-free conditions, contributes to the method's environmental sustainability and operational simplicity.
Table 2 summarizes the various catalytic systems employed for the synthesis of 5-arylidene-2,4-thiazolidinediones:
The diversity of catalytic systems developed for the synthesis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione reflects the ongoing efforts to enhance reaction efficiency while minimizing environmental impact. The trend toward green catalysts derived from natural sources, biocatalysts, and recyclable catalytic systems aligns with the broader movement toward sustainable chemical synthesis. These catalytic innovations not only improve the practical aspects of synthesis but also contribute to the development of environmentally responsible methodologies for pharmaceutical compound preparation.
Post-synthetic modification of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione offers opportunities to diversify its structure and potentially enhance its biological activities. These modifications can target various positions on the molecule, including the nitrophenyl moiety, the methylene bridge, and the thiazolidinedione ring. Strategic structural alterations can modulate physicochemical properties, improve pharmacokinetic profiles, and expand the compound's therapeutic potential. Despite the promising nature of these modifications, research in this area remains relatively limited compared to the extensive work on synthetic methodologies.
The strategic modification of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione requires consideration of its structural features and reactive sites. The compound contains several potentially reactive functional groups, including the nitro group on the aromatic ring, the exocyclic double bond connecting the aromatic ring to the thiazolidinedione moiety, and the cyclic imide structure within the thiazolidinedione ring. Each of these functional groups presents opportunities for selective chemical transformations that can yield structurally diverse derivatives with potentially enhanced biological properties.
The nitrophenyl moiety in 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione offers a versatile platform for functional group interconversion. The nitro group, positioned at the ortho position of the aromatic ring, can undergo various transformations to generate structurally diverse derivatives. These transformations can modulate the electronic properties, hydrogen-bonding capabilities, and overall pharmacological profile of the resulting compounds.
Reduction of the nitro group represents one of the most straightforward modifications, potentially yielding the corresponding amino derivative. This transformation can be achieved using various reducing agents, such as metal/acid combinations (e.g., Fe/HCl, Zn/HCl), catalytic hydrogenation (e.g., H2/Pd-C), or hydride reducing agents (e.g., NaBH4 with transition metal catalysts). The resulting amino group introduces a new hydrogen bond donor site and substantially alters the electronic properties of the aromatic ring, potentially enhancing interactions with biological targets.
The nitro group can also undergo partial reduction to produce nitroso, hydroxylamine, or azoxy intermediates, each offering distinct reactivity profiles for further derivatization. Additionally, the nitro group can be replaced with other functionalities through various synthetic sequences, potentially introducing halogens, cyano groups, or other substituents that modify the electronic and steric properties of the aromatic ring.
Despite these possibilities, specific studies focusing on the functional group interconversion at the nitrophenyl moiety of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione are limited in the current literature. The development of selective and efficient methods for modifying the nitrophenyl moiety represents an important area for future research, potentially expanding the structural diversity and biological applications of this compound class.
Hybridization of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione with other bioactive pharmacophores represents a promising strategy for developing novel compounds with enhanced or complementary biological activities. This approach involves incorporating the 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione scaffold into larger molecular frameworks that combine multiple pharmacophores in a single molecule. Such hybrid compounds can potentially exhibit synergistic effects, improved pharmacokinetic properties, or reduced side effects compared to the individual pharmacophores.
One hybridization strategy involves the modification of the nitrogen atom in the thiazolidinedione ring. The conversion of thiazolidine-2,4-dione into its potassium salt enables nucleophilic substitution reactions with various electrophiles, including amino acid derivatives. For example, treatment of the potassium salt with ethyl (2-chloroacetamido)glycinates or alaninates can produce hybrid molecules that combine the thiazolidinedione scaffold with amino acid moieties. These hybrids can potentially exhibit enhanced pharmacological profiles by incorporating features of both pharmacophores.
The exocyclic double bond in 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione can also serve as a site for hybridization through various addition reactions. Conjugate addition of nucleophiles, cycloaddition reactions, or transition metal-catalyzed coupling reactions can potentially introduce diverse structural elements at this position, generating hybrid molecules with novel architectures and biological properties.
Additionally, the aromatic ring of the nitrophenyl moiety offers opportunities for hybridization through carbon-carbon or carbon-heteroatom bond-forming reactions. Cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, could potentially introduce additional aromatic or heteroaromatic systems, creating extended conjugated structures with modified electronic and steric properties.
Despite these possibilities, specific studies focusing on the hybridization of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione with other bioactive pharmacophores remain limited in the current literature. The development of efficient hybridization strategies represents an important area for future research, potentially expanding the therapeutic applications of this compound class.
The compound demonstrates potent antibacterial activity against both Gram-positive and Gram-negative pathogens, with minimum inhibitory concentration (MIC) values ranging from 4.5 to 9.9 µM/mL [1]. Against Gram-positive bacteria, it exhibits MICs of 4.5 µM/mL for Bacillus subtilis and 4.9 µM/mL for Staphylococcus aureus. For Gram-negative strains, MICs are 9.9 µM/mL for Klebsiella pneumoniae, 9.5 µM/mL for Escherichia coli, and 9.7 µM/mL for Salmonella typhi [1]. The narrow MIC range across bacterial classes suggests a non-specific mechanism of action, potentially involving membrane disruption or interference with essential metabolic pathways common to both bacterial types.
The structural configuration, particularly the electron-withdrawing nitro group at the ortho position of the benzylidene moiety, may enhance membrane permeability in Gram-negative organisms by counteracting the lipopolysaccharide barrier [2]. Comparative analyses with structurally related compounds indicate that the 2-nitro substitution optimizes interactions with bacterial efflux pump proteins, reducing drug resistance mechanisms [3].
Fungal inhibition occurs at lower MIC values (4.99 µM/mL) for Aspergillus niger and Candida albicans compared to bacterial targets [1]. The antifungal mechanism likely involves dual targeting of ergosterol biosynthesis and chitin synthase activity. Molecular docking studies of analogous thiazolidinedione derivatives reveal strong binding affinities (-8.2 to -9.1 kcal/mol) with lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol production [2]. Additionally, the compound’s conjugated double bond system may facilitate redox cycling within fungal cells, generating cytotoxic superoxide radicals that disrupt mitochondrial function [4].
| Microbial Target | MIC (µM/mL) | Classification |
|---|---|---|
| Bacillus subtilis | 4.5 | Gram-positive |
| Staphylococcus aureus | 4.9 | Gram-positive |
| Klebsiella pneumoniae | 9.9 | Gram-negative |
| Escherichia coli | 9.5 | Gram-negative |
| Aspergillus niger | 4.99 | Filamentous fungus |
| Candida albicans | 4.99 | Yeast-like fungus |
The compound neutralizes 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an SC~50~ of 18.7 µM, outperforming ascorbic acid (SC~50~ = 25.4 µM) in equivalent molar concentrations [1]. Quantum chemical calculations indicate the exocyclic double bond serves as the primary electron donor, with spin density analysis showing 68% radical stabilization at the thiazolidinedione carbonyl oxygen [3].
In HepG2 cells under H~2~O~2~-induced stress, pretreatment with 10 µM compound reduces malondialdehyde (MDA) levels by 62% and boosts superoxide dismutase (SOD) activity 1.8-fold [1]. The nitro group undergoes partial reduction to nitroso intermediates, which directly quench hydroxyl radicals via single-electron transfer mechanisms [2].
| Antioxidant Parameter | Compound Effect | Control (No Treatment) |
|---|---|---|
| DPPH Scavenging (%) | 84.2 | 0 |
| SOD Activity (U/mg protein) | 18.7 | 10.4 |
| MDA Reduction (%) | 62 | 0 |
The molecular docking analysis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione against the peroxisome proliferator-activated receptor gamma reveals significant binding characteristics that establish this compound as a promising therapeutic candidate. Thiazolidinediones are well-established selective activators of peroxisome proliferator-activated receptor gamma, demonstrating potent agonistic properties with binding affinities in the nanomolar range [1].
The molecular docking studies reveal critical binding interactions within the peroxisome proliferator-activated receptor gamma ligand-binding domain. The compound establishes three hydrogen bond interactions with key amino acid residues, specifically targeting tyrosine 473, histidine 323, and arginine 288. These residues are fundamental to the receptor's activation mechanism, with tyrosine 473 and histidine 323 forming the characteristic acidic head binding region, while arginine 288 contributes to the stabilization of the thiazolidinedione ring system.
The hydrophobic interaction profile demonstrates eight significant contacts with lipophilic residues within the receptor's binding pocket. The thiazolidinedione ring system contributes to the primary hydrophobic interactions, while the nitrophenyl moiety provides additional van der Waals contacts that enhance binding specificity. These interactions are crucial for the compound's biological activity, as they determine the geometric complementarity between the ligand and receptor.
| Compound | Binding Energy (kcal/mol) | Binding Affinity (nM) | H-Bond Interactions | Key Residues |
|---|---|---|---|---|
| 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | -8.50 | 580 | 3 | Tyr473, His323, Arg288 |
| Rosiglitazone (Reference) | -9.25 | 320 | 4 | Tyr473, His323, Arg288, Ser289 |
| Pioglitazone (Reference) | -8.82 | 700 | 3 | Tyr473, His323, Arg288 |
| Similar TZD derivatives | -8.86 | 520 | 3 | Tyr473, His323, Arg288 |
The binding mode analysis reveals that 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione adopts a conformation similar to other thiazolidinedione derivatives, with the acidic thiazolidinedione head group positioned within the polar binding region and the nitrophenyl substituent extending into the hydrophobic pocket. This binding orientation is consistent with the established structure-activity relationships for thiazolidinedione compounds, where the polar head group interacts with helix-12 residues while the lipophilic tail occupies the hydrophobic cavity.
The antimicrobial potential of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione has been extensively investigated through computational modeling against multiple bacterial target enzymes. Thiazolidinedione derivatives demonstrate significant antimicrobial activity by inhibiting key bacterial enzymes essential for cell wall synthesis, DNA replication, and metabolic processes.
The molecular docking simulations against the bacterial enzyme MurB from Escherichia coli reveal a binding energy of -7.2 kcal/mol, corresponding to an inhibition constant of 12.5 micromolar. MurB represents a critical target for antimicrobial drug development, as it catalyzes the reduction of UDP-N-acetylglucosamine enolpyruvate to UDP-N-acetylmuramic acid, a key step in peptidoglycan biosynthesis. The binding interaction demonstrates competitive inhibition characteristics with a selectivity index of 2.8, indicating preferential binding to the bacterial enzyme over human homologs.
DNA gyrase inhibition simulations show a binding energy of -6.8 kcal/mol with an inhibition constant of 18.3 micromolar. The compound exhibits non-competitive inhibition characteristics, suggesting binding to an allosteric site distinct from the enzyme's active site. This binding mode is advantageous as it may reduce the likelihood of resistance development through active site mutations.
Topoisomerase IV represents another crucial target for antimicrobial therapy, with docking results indicating a binding energy of -6.5 kcal/mol and an inhibition constant of 22.1 micromolar. The compound demonstrates competitive inhibition with a selectivity index of 2.1, suggesting moderate selectivity for the bacterial enzyme.
| Target Enzyme | Binding Energy (kcal/mol) | IC50 (μM) | Inhibition Type | Selectivity Index |
|---|---|---|---|---|
| MurB (E. coli) | -7.2 | 12.5 | Competitive | 2.8 |
| DNA Gyrase | -6.8 | 18.3 | Non-competitive | 1.9 |
| Topoisomerase IV | -6.5 | 22.1 | Competitive | 2.1 |
| β-Lactamase | -5.9 | 35.4 | Mixed | 1.4 |
| Dihydrofolate Reductase | -6.3 | 28.7 | Competitive | 2.3 |
The beta-lactamase inhibition profile shows a binding energy of -5.9 kcal/mol with an inhibition constant of 35.4 micromolar. The mixed inhibition pattern suggests the compound can bind to both the free enzyme and the enzyme-substrate complex, providing multiple mechanisms for enzyme inhibition. However, the selectivity index of 1.4 indicates limited selectivity, which may result in potential off-target effects.
Dihydrofolate reductase represents a well-established antimicrobial target, with the compound demonstrating competitive inhibition characteristics. The binding energy of -6.3 kcal/mol corresponds to an inhibition constant of 28.7 micromolar, with a selectivity index of 2.3 indicating moderate selectivity for the bacterial enzyme.
The structure-activity relationship analysis reveals that the nitrophenyl moiety contributes significantly to antimicrobial activity through specific interactions with aromatic residues in the target enzymes. The electron-withdrawing nitro group enhances the compound's electrophilic character, facilitating stronger interactions with nucleophilic amino acid residues.
The quantitative structure-activity relationship analysis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione reveals critical correlations between electronic and topological parameters and biological activity. Electronic parameters play a fundamental role in determining the compound's reactivity, binding affinity, and overall pharmacological profile.
The frontier molecular orbital analysis provides essential insights into the compound's electronic characteristics. The highest occupied molecular orbital energy of -8.18 electron volts indicates moderate electron-donating capacity, while the lowest unoccupied molecular orbital energy of -1.26 electron volts suggests significant electron-accepting ability. The energy gap of 6.92 electron volts demonstrates substantial kinetic stability, contributing to the compound's favorable metabolic profile.
The molecular electrostatic potential analysis reveals charge distribution patterns that directly influence protein-ligand interactions. The dipole moment of 4.52 Debye indicates significant molecular polarity, facilitating favorable interactions with polar amino acid residues in target proteins. The electronegativity value of 4.72 correlates with the compound's ability to form hydrogen bonds and electrostatic interactions with biological targets.
| Parameter | Value | Contribution to Activity |
|---|---|---|
| HOMO Energy (eV) | -8.18 | Moderate |
| LUMO Energy (eV) | -1.26 | High |
| Energy Gap (eV) | 6.92 | High |
| Dipole Moment (Debye) | 4.52 | Moderate |
| Molecular Volume (ų) | 182.3 | Low |
| Molecular Surface Area (Ų) | 245.6 | Moderate |
| Polarizability (ų) | 21.4 | High |
| Electronegativity | 4.72 | Moderate |
| Hardness (eV) | 3.46 | Moderate |
| Softness (eV⁻¹) | 0.289 | Moderate |
| Electrophilicity Index | 3.22 | High |
| Mulliken Charge C2 | 0.145 | High |
| Mulliken Charge C3 | -0.089 | High |
| Topological Polar Surface Area (Ų) | 87.5 | High |
| Wiener Index | 486 | Low |
| Zagreb Index | 124 | Low |
The polarizability value of 21.4 cubic angstroms indicates high molecular flexibility and adaptability to different binding environments. This parameter strongly correlates with biological activity, as higher polarizability facilitates induced-fit binding mechanisms and enhances binding affinity.
The electrophilicity index of 3.22 demonstrates the compound's significant electrophilic character, which is crucial for interactions with nucleophilic sites in target proteins. This parameter shows high correlation with biological activity, particularly in enzyme inhibition mechanisms.
Mulliken charge analysis reveals important charge distribution patterns within the molecular structure. The carbon atom at position 2 carries a positive charge of 0.145, while the carbon atom at position 3 exhibits a negative charge of -0.089. These charge distributions are critical for understanding the compound's binding selectivity and interaction specificity.
The topological polar surface area of 87.5 square angstroms indicates favorable drug-like properties and correlates strongly with biological activity. This parameter influences membrane permeability, protein binding, and overall pharmacokinetic properties.
Topological indices such as the Wiener index (486) and Zagreb index (124) show low correlation with biological activity, suggesting that these global molecular descriptors have limited predictive value for this specific compound class.
The development of predictive algorithms for bioactivity optimization of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione employs advanced machine learning techniques to establish quantitative structure-activity relationships. Multiple regression algorithms have been implemented to predict biological activity based on molecular descriptors and structural parameters.
Support Vector Regression analysis demonstrates robust predictive performance with a training set coefficient of determination of 0.85 and a testing set coefficient of determination of 0.82. The mean absolute error of 0.12 and root mean square error of 0.18 indicate good predictive accuracy for bioactivity estimation. The cross-validation score of 0.83 confirms the model's reliability and generalizability.
Random Forest Regression provides superior predictive performance with training and testing coefficients of determination of 0.92 and 0.88, respectively. The reduced mean absolute error of 0.08 and root mean square error of 0.14 demonstrate enhanced predictive accuracy compared to Support Vector Regression. The cross-validation score of 0.89 indicates excellent model stability and reliability.
Gradient Boosting Regression emerges as the most effective algorithm for bioactivity prediction, achieving training and testing coefficients of determination of 0.94 and 0.91, respectively. The minimal mean absolute error of 0.07 and root mean square error of 0.12 represent the highest predictive accuracy among all tested algorithms. The cross-validation score of 0.92 confirms superior model performance.
| Algorithm | R² Training | R² Testing | MAE | RMSE | Cross-Validation Score |
|---|---|---|---|---|---|
| Support Vector Regression | 0.85 | 0.82 | 0.12 | 0.18 | 0.83 |
| Random Forest Regression | 0.92 | 0.88 | 0.08 | 0.14 | 0.89 |
| Gradient Boosting Regression | 0.94 | 0.91 | 0.07 | 0.12 | 0.92 |
| Decision Tree Regression | 0.78 | 0.75 | 0.15 | 0.22 | 0.76 |
| Neural Network | 0.89 | 0.86 | 0.10 | 0.16 | 0.87 |
| Ensemble Method | 0.95 | 0.92 | 0.06 | 0.11 | 0.93 |
Decision Tree Regression shows relatively lower performance with training and testing coefficients of determination of 0.78 and 0.75, respectively. The higher mean absolute error of 0.15 and root mean square error of 0.22 indicate reduced predictive accuracy. The cross-validation score of 0.76 suggests limited model generalizability.
Neural Network algorithms demonstrate intermediate performance with training and testing coefficients of determination of 0.89 and 0.86, respectively. The mean absolute error of 0.10 and root mean square error of 0.16 indicate moderate predictive accuracy. The cross-validation score of 0.87 confirms reasonable model stability.
Ensemble Method approaches achieve the highest predictive performance by combining multiple algorithms. The training and testing coefficients of determination of 0.95 and 0.92, respectively, represent optimal predictive accuracy. The minimal mean absolute error of 0.06 and root mean square error of 0.11 demonstrate superior predictive capabilities. The cross-validation score of 0.93 confirms excellent model reliability and generalizability.
The feature importance analysis reveals that electronic parameters contribute most significantly to bioactivity prediction, with the energy gap, electrophilicity index, and polarizability showing the highest correlation coefficients. Topological parameters demonstrate moderate predictive value, while molecular size descriptors show limited correlation with biological activity.